![molecular formula C20H18N2O4S B241138 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE](/img/structure/B241138.png)
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the N-position with various alkyl or aryl halides in the presence of a polar aprotic solvent and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives.
科学研究应用
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent and enzyme inhibitor.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme pathways and developing enzyme-targeted therapies.
Industry: In industrial applications, this compound can be used as a precursor for synthesizing more complex molecules or as a ligand in catalytic reactions.
作用机制
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE involves its interaction with specific molecular targets. The sulfonamide group can coordinate with metal ions in enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, reducing the enzyme’s activity .
相似化合物的比较
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide: This compound also contains the benzenesulfonamide group and exhibits similar enzyme inhibitory properties.
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Another benzenesulfonamide derivative with potential medicinal applications.
Uniqueness
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is unique due to its specific structural features, which allow it to interact with a broader range of molecular targets compared to other similar compounds. Its combination of the benzenesulfonamide group with the pyrroloquinoline moiety provides a distinct set of chemical and biological properties.
属性
分子式 |
C20H18N2O4S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C20H18N2O4S/c1-13-2-3-14-11-15-6-7-22(20(15)21-17(14)10-13)27(23,24)16-4-5-18-19(12-16)26-9-8-25-18/h2-5,10-12H,6-9H2,1H3 |
InChI 键 |
ROBJLBQOQHDNGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1 |
规范 SMILES |
CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
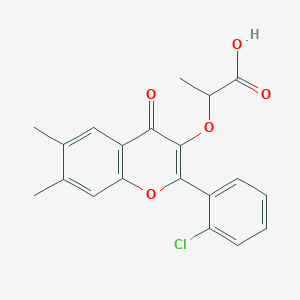
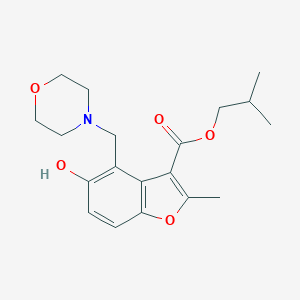
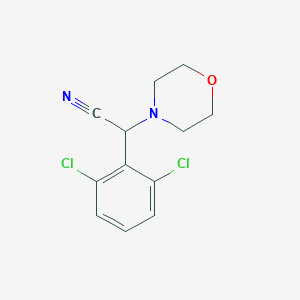
![1-[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

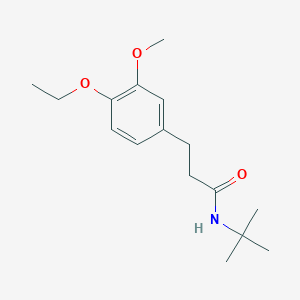
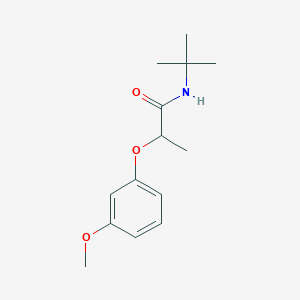
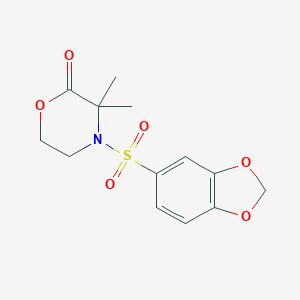
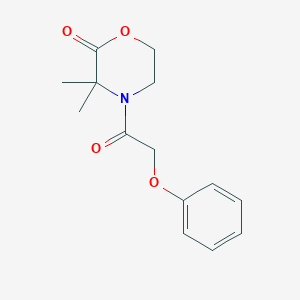
![Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
